molecular formula C15H11NOS B1296373 2,5-Diphenyl-1,3-thiazol-4-ol CAS No. 59484-42-3

2,5-Diphenyl-1,3-thiazol-4-ol

Cat. No.: B1296373
CAS No.: 59484-42-3
M. Wt: 253.32 g/mol
InChI Key: HICCJUZMDNQOMI-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with phenyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. Thiazoles are known for their aromaticity and are significant in various fields due to their biological and chemical properties.

Biochemical Analysis

Biochemical Properties

2,5-Diphenyl-1,3-thiazol-4-ol plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial properties by inhibiting bacterial enzymes, thereby preventing the growth and proliferation of bacteria . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, acting as an antioxidant and protecting cells from damage caused by reactive oxygen species . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and oxidative stress-related diseases.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . This compound also affects cell signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to bacterial enzymes, inhibiting their activity and thereby preventing bacterial growth . Additionally, it has been shown to activate antioxidant enzymes, enhancing the cell’s ability to neutralize reactive oxygen species . The compound also influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Under conditions that promote degradation, the compound’s effectiveness may diminish, leading to reduced cellular responses . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular changes, such as increased expression of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . For example, this compound enhances the activity of antioxidant enzymes, leading to increased neutralization of reactive oxygen species . Additionally, this compound affects metabolite levels by altering the expression of genes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported across cell membranes, allowing it to accumulate in target tissues . Once inside the cells, this compound interacts with binding proteins that facilitate its localization to specific cellular compartments . This targeted distribution is essential for the compound’s biological activity, as it ensures that this compound reaches its site of action within the cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific compartments within the cell, such as the mitochondria and the nucleus . The targeting signals and post-translational modifications that direct this compound to these compartments are critical for its biological activity . For instance, the localization of this compound to the mitochondria enhances its ability to modulate oxidative stress responses, while its presence in the nucleus allows it to influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-bromoacetophenone with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding thiazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of 2,5-diphenyl-1,3-thiazol-4-one.

    Reduction: Formation of 2,5-diphenylthiazolidine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2,5-Diphenyl-1,3-thiazol-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-1,3-thiazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl substitution enhances its aromaticity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,5-diphenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICCJUZMDNQOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314635
Record name 2,5-diphenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59484-42-3
Record name 59484-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-diphenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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